2,4(1H,3H)-Pyrimidinedione, 6-benzoyl-1-((2-hydroxyethoxy)methyl)-5-methyl-
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Overview
Description
2,4(1H,3H)-Pyrimidinedione, 6-benzoyl-1-((2-hydroxyethoxy)methyl)-5-methyl- is a complex organic compound that belongs to the pyrimidinedione family This compound is characterized by its unique structure, which includes a pyrimidinedione core substituted with a benzoyl group, a hydroxyethoxy methyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-benzoyl-1-((2-hydroxyethoxy)methyl)-5-methyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinedione Core: This can be achieved through the condensation of urea with a β-diketone under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Hydroxyethoxy Methyl Group: This step involves the reaction of the pyrimidinedione derivative with ethylene oxide in the presence of a base like sodium hydroxide.
Methylation: The final step is the methylation of the pyrimidinedione core, which can be achieved using methyl iodide and a strong base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 6-benzoyl-1-((2-hydroxyethoxy)methyl)-5-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and hydroxyethoxy methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 6-benzoyl-1-((2-hydroxyethoxy)methyl)-5-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-benzoyl-1-((2-hydroxyethoxy)methyl)-5-methyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 6-benzoyl-1-methyl-: Lacks the hydroxyethoxy methyl group, which may affect its solubility and reactivity.
2,4(1H,3H)-Pyrimidinedione, 6-benzoyl-5-methyl-: Lacks the hydroxyethoxy methyl group, potentially altering its biological activity.
2,4(1H,3H)-Pyrimidinedione, 6-benzoyl-1-((2-hydroxyethoxy)methyl)-: Lacks the methyl group, which may influence its chemical stability and reactivity.
Uniqueness
The presence of the hydroxyethoxy methyl group in 2,4(1H,3H)-Pyrimidinedione, 6-benzoyl-1-((2-hydroxyethoxy)methyl)-5-methyl- enhances its solubility in aqueous and organic solvents, making it more versatile for various applications. Additionally, the combination of substituents on the pyrimidinedione core contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
CAS No. |
131194-12-2 |
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Molecular Formula |
C15H16N2O5 |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
6-benzoyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H16N2O5/c1-10-12(13(19)11-5-3-2-4-6-11)17(9-22-8-7-18)15(21)16-14(10)20/h2-6,18H,7-9H2,1H3,(H,16,20,21) |
InChI Key |
MNXHOTLNIMLCRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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